molecular formula C10H16O3 B11907976 (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate CAS No. 1373168-67-2

(Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate

Cat. No.: B11907976
CAS No.: 1373168-67-2
M. Wt: 184.23 g/mol
InChI Key: LLRZTGSOBOFVQO-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is an organic compound that features a tetrahydropyran ring attached to an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate typically involves the reaction of ethyl acrylate with tetrahydro-2H-pyran-4-yl derivatives under specific conditions. One common method is the Knoevenagel condensation, where ethyl acrylate reacts with tetrahydro-2H-pyran-4-carbaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as molecular iodine can be used to facilitate the reaction under solvent-free conditions, making the process more environmentally friendly .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated esters using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of tetrahydro-2H-pyran-4-yl ketones or aldehydes.

    Reduction: Formation of ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate.

    Substitution: Formation of tetrahydro-2H-pyran-4-yl amides or thiol esters.

Scientific Research Applications

Chemistry: (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules through cyclization and other reactions .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It serves as a model substrate for investigating ester hydrolysis and transesterification processes.

Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Its ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity makes it suitable for creating cross-linked polymer networks with desirable mechanical properties .

Mechanism of Action

The mechanism of action of (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate involves its interaction with various molecular targets depending on the context of its use. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of tetrahydro-2H-pyran-4-yl alcohol and ethyl acrylate. This hydrolysis process is crucial for its role as a prodrug, where the active drug is released upon ester cleavage .

Comparison with Similar Compounds

    Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate: Similar structure but lacks the double bond in the acrylate group.

    Tetrahydro-2H-pyran-4-yl methacrylate: Contains a methacrylate group instead of an acrylate group, leading to different reactivity.

    Tetrahydro-2H-pyran-4-yl acetate: Simpler ester structure without the acrylate moiety.

Uniqueness: (Z)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is unique due to the presence of both the tetrahydropyran ring and the acrylate ester. This combination allows for diverse reactivity and applications in various fields, making it a versatile compound for research and industrial purposes .

Properties

CAS No.

1373168-67-2

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl (Z)-3-(oxan-4-yl)prop-2-enoate

InChI

InChI=1S/C10H16O3/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h3-4,9H,2,5-8H2,1H3/b4-3-

InChI Key

LLRZTGSOBOFVQO-ARJAWSKDSA-N

Isomeric SMILES

CCOC(=O)/C=C\C1CCOCC1

Canonical SMILES

CCOC(=O)C=CC1CCOCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.